
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a cyclopropane derivative featuring a primary amine group and a 4-bromo-substituted thiophene ring connected via a methylene (-CH2-) linker. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological systems . The bromine atom on the thiophene moiety contributes to electronic effects (e.g., electron-withdrawing character) and may improve binding affinity in enzyme inhibition or receptor modulation contexts .
Preparation Methods
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophene and cyclopropanamine.
Reaction Conditions: The bromothiophene is first subjected to a bromination reaction to introduce the bromine atom at the 4-position.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. It has a bromine atom at the 4-position of the thiophene ring, giving it unique electronic properties and potential biological activity. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutics targeting specific diseases mediated by enzyme activity or receptor interactions. The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic characteristics compared to other aromatic systems, leading to different biological activities and chemical reactivities.
Research and Applications
Studies on the interactions of this compound with biological targets reveal that the compound can modulate enzyme activities and receptor functions. Its ability to form stable complexes through hydrogen bonding and other interactions enhances its potential as a lead compound for drug development. Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its therapeutic potential.
Structural Similarities and Differences
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Uniqueness |
---|---|---|
1-(4-Bromophenyl)cyclopropan-1-amine | Contains a phenyl ring instead of a thiophene ring | Lacks the unique electronic properties imparted by thiophene |
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine | Contains a pyrimidine ring | Different reactivity due to nitrogen presence |
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amine | Similar structure but with a methyl group on the cyclopropane ring | Variation in steric hindrance and electronic effects |
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs differ primarily in the substituents on the cyclopropane ring or the aromatic/heteroaromatic moiety. Key comparisons include:
Table 1: Structural Comparison of Cyclopropanamine Derivatives
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine HCl) exhibit higher aqueous solubility compared to free bases due to ionic character .
- Stability : Fluorinated derivatives (e.g., 1-(trifluoromethyl)cyclopropan-1-amine) demonstrate improved metabolic stability due to the resilience of C-F bonds .
Biological Activity
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. Its molecular formula is C8H10BrNS, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's distinct electronic properties arise from the bromine atom at the 4-position of the thiophene ring, contributing to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is capable of forming stable complexes through hydrogen bonding and electrostatic interactions, which can significantly influence biological pathways. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, making it a promising candidate for drug development targeting specific diseases.
Research Findings
Recent research has highlighted several potential applications for this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antibacterial properties. It has been shown to disperse established bacterial biofilms and induce a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .
- Anticancer Properties : The compound's ability to interact with cellular targets suggests potential anticancer applications. Ongoing research is investigating its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
1-(4-Bromophenyl)cyclopropan-1-amine | Contains a phenyl ring instead of a thiophene ring | Lacks unique electronic properties |
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-am | Contains a pyrimidine ring | Different reactivity due to nitrogen presence |
1-(4-Bromo-2-thienyl)methylcyclopropan-1-am | Similar structure but with variations in substituents | Variation in steric hindrance |
The presence of the bromothiophene moiety in this compound imparts distinct electronic characteristics compared to other cyclopropanamine derivatives, potentially leading to unique biological activities.
Case Study 1: Antibacterial Effects
In a recent study, this compound was tested for its antibacterial efficacy against various strains, including MRSA. The results indicated that at concentrations above the minimum inhibitory concentration (MIC), the compound displayed significant bactericidal activity. Time-kill kinetic studies demonstrated that the compound could directly kill MRSA cells and significantly impact their growth rate even after removal from the treatment environment .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines. Initial findings suggest that it may induce apoptosis and inhibit proliferation in specific cancer types. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation of a bromothiophene precursor followed by amine functionalization. For example, analogous compounds are synthesized via nucleophilic substitution between a brominated thiophene derivative (e.g., 4-bromothiophen-2-ylmethyl chloride) and cyclopropanamine under basic conditions (e.g., NaHCO₃ in THF at 60°C) . Optimization includes adjusting solvent polarity (e.g., DMF vs. toluene), temperature, and stoichiometry to improve yield. Monitoring by TLC or HPLC ensures reaction completion.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and refinement employs SHELXL for small-molecule structures . For twinned crystals or low-resolution data, OLEX2 integrates visualization and refinement tools to resolve ambiguities .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening includes:
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT2C receptors, using [³H]-mesulergine) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) with LC-MS/MS analysis of metabolites .
- Cellular viability : MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer :
- Analog synthesis : Replace the bromothiophene group with fluorophenyl or pyridyl moieties to compare binding affinities .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor pockets (e.g., 5-HT2C vs. 5-HT2A subtypes) .
- Pharmacophore mapping : Identify critical substituents (e.g., bromine’s steric effects) using comparative NMR chemical shift data .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) during characterization?
- Methodological Answer :
- Dynamic effects in NMR : Use variable-temperature NMR to detect conformational exchange broadening in the cyclopropane ring .
- HRMS ambiguity : Employ tandem MS (MS/MS) to differentiate isobaric fragments or isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) .
- Cross-validation : Compare with DFT-calculated spectra (e.g., Gaussian 16) for expected shifts .
Q. How can synthetic by-products be minimized in large-scale preparations?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .
- Catalytic optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig couplings to suppress dehalogenation by-products .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate the amine product .
Q. Comparative Analysis
Compound | Structural Feature | Key Research Application |
---|---|---|
This compound | Bromothiophene + cyclopropane | 5-HT2C receptor modulation |
1-(4-Chlorophenyl)cyclopentan-1-amine | Chlorophenyl + cyclopentane | Enzyme inhibition (CYP450) |
(R)-1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethylamine | Bromopyridine + trifluoroethyl | Antibacterial lead optimization |
Key Insight : The bromothiophene group enhances π-π stacking in receptor binding compared to chlorophenyl analogs, while cyclopropane rigidity improves metabolic stability .
Q. Data Analysis Tools
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2 |
InChI Key |
ASNMXHXJHNUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)N |
Origin of Product |
United States |
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